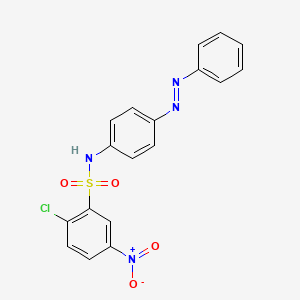

2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide” is a chemical compound . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as single-crystal X-ray diffraction (XRD), powder XRD, proton Fourier transform nuclear magnetic resonance (FT-NMR), and Fourier transform infrared investigations . These techniques can confirm the crystal structure, molecular structure, and presence of functional groups in the formed crystal .Mécanisme D'action

Target of Action

Similar compounds, such as benzenesulfonamide derivatives, have been shown to inhibit carbonic anhydrase ix , a protein that plays a crucial role in many solid tumors .

Mode of Action

It is known that azobenzene-based compounds can undergo photoisomerization , a process where the compound changes its structure when exposed to light. This property could potentially be utilized in optically-controlled smart devices for multi-channel information encryption and signal detection .

Biochemical Pathways

The photoisomerization property of azobenzene-based compounds suggests that they could potentially influence pathways related to light perception and signal transduction .

Pharmacokinetics

The compound’s stability has been studied, and it has been found to be stable in both air and nitrogen atmospheres until 205 °c .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that this compound could potentially be used in the treatment of diseases caused by certain bacteria and fungi .

Action Environment

The compound’s stability in different atmospheres and its photoisomerization property suggest that light and atmospheric conditions could potentially influence its action .

Analyse Biochimique

Biochemical Properties

(E)-2-chloro-5-nitro-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This interaction suggests that this compound could potentially be used as a target for discovering novel antiproliferative agents .

Cellular Effects

The effects of (E)-2-chloro-5-nitro-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide on cellular processes are significant. It has been shown to have an inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (E)-2-chloro-5-nitro-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit carbonic anhydrase IX, which could potentially lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

(E)-2-chloro-5-nitro-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX

Propriétés

IUPAC Name |

2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4S/c19-17-11-10-16(23(24)25)12-18(17)28(26,27)22-15-8-6-14(7-9-15)21-20-13-4-2-1-3-5-13/h1-12,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYMHOCHSBPUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201037640 |

Source

|

| Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463353-01-7 |

Source

|

| Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903264.png)

![1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine](/img/structure/B2903265.png)

![N-(4-chlorophenethyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2903268.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2903275.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903280.png)

![1-[3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2903283.png)

![[4-(Benzyloxy)phenyl]methanethiol](/img/structure/B2903284.png)

![4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid](/img/structure/B2903285.png)